molecular formula C15H15NO2 B14008482 2-Phenyl-4-pyridin-2-ylbutanoic acid CAS No. 6312-31-8

2-Phenyl-4-pyridin-2-ylbutanoic acid

Cat. No.: B14008482
CAS No.: 6312-31-8
M. Wt: 241.28 g/mol
InChI Key: SSRVHSJNWMCPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4-pyridin-2-ylbutanoic acid is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol. Its CAS registry number is 6312-31-8 . The compound's structure features both a phenyl ring and a pyridine ring connected by a butanoic acid chain, a motif of interest in various research areas, including the development of novel chemical entities and the synthesis of cocrystals to modify material properties . The compound is characterized by specific physicochemical properties, including a calculated density of 1.18 g/cm³ and a predicted high boiling point of approximately 380.1°C at standard atmospheric pressure . Its molecular structure can be represented by the SMILES string C2=C(CCC(C(O)=O)C1=CC=CC=C1)N=CC=C2 . Researchers can utilize this compound strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

6312-31-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-phenyl-4-pyridin-2-ylbutanoic acid

InChI

InChI=1S/C15H15NO2/c17-15(18)14(12-6-2-1-3-7-12)10-9-13-8-4-5-11-16-13/h1-8,11,14H,9-10H2,(H,17,18)

InChI Key

SSRVHSJNWMCPCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Coupling Reaction

One of the principal methods for synthesizing this compound involves the Suzuki–Miyaura cross-coupling reaction. This palladium-catalyzed coupling enables the formation of carbon-carbon bonds between an aryl boronic acid and an aryl halide under mild conditions.

  • Procedure : Typically, a 2-bromopyridine derivative is coupled with a phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base such as potassium carbonate, and a mixed solvent system (water and an organic solvent like tetrahydrofuran or ethanol).
  • Advantages : High selectivity, mild reaction conditions, and tolerance to various functional groups.
  • Outcome : The reaction yields the intermediate this compound or its precursors, which can be further manipulated to obtain the target acid.

This method leverages the unique reactivity of the phenyl and pyridinyl groups to construct the butanoic acid backbone with the desired substitution pattern.

Asymmetric Hydrogenation of (S)-Phenyl (Pyridin-2-yl) Methanol Derivative

Another advanced synthetic approach involves asymmetric hydrogenation of chiral intermediates related to phenyl(pyridin-2-yl)methanol derivatives.

  • Procedure : The method starts with the preparation of (S)-phenyl(pyridin-2-yl)methanol, which undergoes catalytic hydrogenation using transition metal catalysts such as rhodium, ruthenium, or iridium complexes under an inert atmosphere (argon).
  • Catalysts and Conditions : The reaction employs chiral ligands and bases (e.g., potassium tert-butoxide or sodium methoxide) in organic solvents like toluene, ethanol, or tetrahydrofuran at controlled temperatures.
  • Significance : This method provides enantioselective synthesis, crucial for obtaining optically pure this compound, which is important for biological activity studies.
  • Yields and Purity : The process yields high enantiomeric excess and good chemical yields, making it suitable for pharmaceutical applications.

Multi-step Synthesis via Phenylacetic Acid and Pyridine-2-Carboxylic Acid Precursors

A classical approach involves the stepwise construction of the butanoic acid chain by coupling phenylacetic acid derivatives with pyridine-2-carboxylic acid or related intermediates.

  • Step 1 : Activation of phenylacetic acid to an acyl chloride or ester.
  • Step 2 : Nucleophilic substitution or condensation with a pyridinyl-containing nucleophile.
  • Step 3 : Chain elongation and functional group transformations to introduce the butanoic acid moiety.
  • Limitations : This method may involve multiple purification steps and lower overall yields compared to coupling or hydrogenation techniques.
  • Applications : Useful for structural analog synthesis and mechanistic studies.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Solvents Reaction Conditions Advantages Limitations Typical Yield (%)
Suzuki–Miyaura Coupling Phenylboronic acid, Pd catalyst THF, ethanol, water Mild temperature, base (K2CO3) High selectivity, functional group tolerance Requires palladium catalyst, cost 70-85
Asymmetric Hydrogenation of Chiral Alcohol Rhodium/Ruthenium/Iridium complexes, chiral ligands Toluene, ethanol, THF Inert atmosphere, moderate temperature Enantioselective, high purity Catalyst cost, sensitivity to conditions 75-90
Multi-step Synthesis from Precursors Phenylacetic acid derivatives, pyridine-2-carboxylic acid Various organic solvents Multiple steps, varying conditions Versatile, suitable for analogs Longer synthesis, lower yield 50-65

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-pyridin-2-ylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Phenyl-4-pyridin-2-ylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-pyridin-2-ylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-phenyl-4-pyridin-2-ylbutanoic acid, enabling comparative analysis of their physicochemical and functional properties.

4-Phenylbutyric Acid (CAS 1821-12-1)

  • Formula : C₁₀H₁₂O₂
  • Substituents: A single phenyl group at the fourth carbon of butanoic acid.
  • 4-Phenylbutyric acid is widely used as a histone deacetylase (HDAC) inhibitor and protein-folding chaperone in therapeutic research .

2-(2-Phenylethyl)-4-phenylbutanoic Acid

  • Formula : C₁₈H₂₀O₂
  • Substituents : Two phenyl groups (one at the fourth carbon and a phenethyl chain at the second carbon).

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

  • Formula: C₁₀H₁₃NO₃
  • Substituents: Amino (-NH₂) and hydroxy (-OH) groups at the second and fourth carbons, respectively.
  • Key Differences : The polar functional groups enhance solubility and enable participation in hydrogen-bonding networks, making this compound a candidate for chiral synthesis or peptide mimetics .

4-(2-Oxopiperidin-1-yl)butanoic Acid

  • Formula: C₉H₁₅NO₃
  • Substituents : A 2-oxopiperidinyl group replaces the pyridin-2-yl and phenyl groups.
  • Key Differences : The lactam ring introduces conformational rigidity and amide-like hydrogen-bonding capacity, which may influence binding affinity in biological targets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₁₅H₁₅NO₂ 241.29 Phenyl, pyridin-2-yl 102879-51-6
4-Phenylbutyric acid C₁₀H₁₂O₂ 164.20 Phenyl 1821-12-1
2-(2-Phenylethyl)-4-phenylbutanoic acid C₁₈H₂₀O₂ 268.35 Phenyl, phenethyl N/A
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid C₁₀H₁₃NO₃ 195.22 Amino, hydroxy, phenyl N/A
4-(2-Oxopiperidin-1-yl)butanoic acid C₉H₁₅NO₃ 185.22 2-Oxopiperidinyl N/A

Research Findings and Functional Implications

Bioactivity: The pyridin-2-yl group in the target compound may enhance interactions with metalloenzymes or receptors due to its nitrogen lone pair, a feature absent in purely phenyl-substituted analogs like 4-phenylbutyric acid . The amino and hydroxy groups in (2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid suggest utility in asymmetric catalysis or as a building block for bioactive peptides .

Solubility and LogP :

  • Compounds with polar substituents (e.g., -OH, -NH₂) exhibit higher aqueous solubility but lower LogP values, whereas hydrophobic groups (e.g., phenethyl) favor lipid solubility .

Synthetic Accessibility: this compound’s synthesis likely requires cross-coupling or multi-step functionalization to introduce the pyridine ring, complicating its production compared to simpler analogs like 4-phenylbutyric acid .

Biological Activity

2-Phenyl-4-pyridin-2-ylbutanoic acid (CAS Number: 6312-31-8) is a compound characterized by its unique molecular structure, which includes a phenyl group and a pyridinyl group attached to a butanoic acid backbone. This structural configuration contributes to its diverse biological activities, particularly its anti-inflammatory and antimicrobial properties. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C15H17NO2C_{15}H_{17}NO_2, with a molecular weight of approximately 241.28 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Case Study:
In vitro studies demonstrated that the compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). The observed IC50 values for these effects were around 25 μM, indicating potent anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Against Different Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes in inflammatory pathways and disrupt bacterial cell wall synthesis.

Research Findings:

  • Enzyme Inhibition: The compound has been shown to inhibit COX enzymes, leading to decreased prostaglandin synthesis.
  • Membrane Disruption: Its lipophilic nature allows it to integrate into bacterial membranes, causing structural disruption and cell lysis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic synthesis methods. The compound serves as a precursor for developing other derivatives with enhanced biological activities.

Synthesis Overview:

  • Starting Materials: Phenylacetic acid and pyridine derivatives.
  • Reaction Conditions: Typically involves condensation reactions under controlled temperature and pressure conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenyl-4-pyridin-2-ylbutanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling pyridine and phenyl moieties via Suzuki-Miyaura cross-coupling, followed by hydrolysis of ester intermediates to yield the carboxylic acid. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity, and temperature control. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product isolation. Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products like dehalogenated byproducts .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : X-ray crystallography using SHELXL for refinement is the gold standard for structural confirmation. Crystallize the compound in a solvent system (e.g., DMSO/water) and collect diffraction data. Pair this with spectroscopic validation:

  • NMR : Compare aromatic proton signals (δ 7.2–8.5 ppm) to predicted splitting patterns.
  • HRMS : Verify molecular ion peaks matching the exact mass (C₁₅H₁₃NO₂: 239.0946 g/mol).
    Consistency across methods reduces misassignment risks .

Q. What protocols ensure purity assessment for this compound in biological assays?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to achieve >95% purity. Validate via:

  • Melting Point : Compare observed mp (e.g., 287–293°C) to literature values.
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values.
    Contaminants like unreacted precursors can skew biological results; rigorous purity checks are critical .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects)?

  • Methodological Answer : Cross-validate assays using standardized protocols:

  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects.
  • Cell Line Specificity : Compare results in multiple models (e.g., Gram-positive vs. Gram-negative bacteria).
  • Impurity Profiling : Trace contaminants (e.g., residual Pd) may inhibit activity; quantify via ICP-MS.
    Computational docking (AutoDock Vina) can predict binding affinity to target enzymes, aligning experimental data with theoretical models .

Q. What strategies optimize crystallization for X-ray studies of this compound?

  • Methodological Answer : Screen solvent combinations (e.g., DMF/ethanol) using vapor diffusion. Adjust parameters:

  • Temperature : Slow cooling (0.1°C/min) promotes lattice formation.
  • pH : Maintain neutrality to prevent carboxylate group protonation.
    For phase problems, employ SHELXD for ab initio phasing. If twinning occurs, use HKL-3000 for data integration .

Q. How can computational modeling predict metabolic stability and degradation pathways?

  • Methodological Answer : Use in silico tools:

  • ADMET Predictors : Simulate hepatic metabolism (e.g., CYP450 oxidation of pyridine rings).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., ester linkages).
    Validate predictions with LC-MS/MS stability studies in simulated gastric fluid (pH 2.0, 37°C) .

Q. What analytical methods detect and quantify degradation products under storage conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH, 1 month) followed by:

  • GC-MS : Identify volatile degradation byproducts (e.g., decarboxylated derivatives).
  • NMR Relaxometry : Monitor structural changes in real-time.
    Cross-reference with SDS guidelines for incompatible materials (e.g., avoid strong oxidizers during storage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.